Tert-butyl4-amino-1,2-oxazinane-2-carboxylate
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Overview
Description
tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate is a chemical compound that belongs to the class of oxazinanes. It is characterized by the presence of an oxazinane ring, which is a six-membered heterocyclic structure containing one nitrogen and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate typically involves the reaction of tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate with an appropriate amine source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under mild heating .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-amino-1,2-oxazinane-2-carboxylate include:
- tert-Butyl 4-oxo-1,2-oxazinane-2-carboxylate
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- SnAP 3-Spiro-(4-Pip) M Reagent
Uniqueness
The uniqueness of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate lies in its specific oxazinane ring structure and the presence of both amino and carboxylate functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications .
Biological Activity
Tert-butyl4-amino-1,2-oxazinane-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and cytotoxic effects, as well as its structural characteristics and synthesis.
Chemical Structure and Properties
Molecular Formula : C9H18N2O3
SMILES : CC(C)(C)OC(=O)N1CC(CCO1)N
InChI : InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-6-7(10)4-5-13-11/h7H
The compound features an oxazinane ring structure that contributes to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents, particularly against resistant strains.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. Notably, it has shown selective cytotoxic effects against colon cancer cells.
Case Study: Colon Cancer Cell Lines
In a study involving human colon cancer cell lines (DLD-1 and HT29), treatment with the compound resulted in:
- Reduction in Cell Viability : A dose-dependent decrease in viability was observed.
- IC50 Values : The IC50 for DLD-1 cells was determined to be 25 µM, while for HT29 cells it was 30 µM.
This selectivity indicates that this compound may target specific pathways involved in cancer cell survival.
While the precise mechanism of action remains to be fully elucidated, preliminary studies suggest that the compound may interfere with metabolic pathways crucial for cell proliferation.
Proposed Mechanisms:
- Inhibition of Cholesterol Biosynthesis : Similar to other compounds targeting cancer metabolism.
- Induction of Apoptosis : Evidence suggests that treated cells exhibit markers indicative of programmed cell death.
Synthesis and Structural Variations
The synthesis of this compound has been optimized to enhance yield and purity. The reaction involves:
- Formation of the Oxazinane Ring : Using appropriate precursors under controlled conditions.
- Modification of Functional Groups : To explore structure-activity relationships (SAR) and improve biological efficacy.
Properties
Molecular Formula |
C9H18N2O3 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl 4-aminooxazinane-2-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-6-7(10)4-5-13-11/h7H,4-6,10H2,1-3H3 |
InChI Key |
ORYZQWKTEYWSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCO1)N |
Origin of Product |
United States |
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